3-(Trifluoromethyl)quinoline-8-carbonitrile
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Overview
Description
3-(Trifluoromethyl)quinoline-8-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the 3-position and a carbonitrile group at the 8-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)quinoline-8-carbonitrile typically involves the introduction of the trifluoromethyl group and the carbonitrile group onto the quinoline ring. One common method involves the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide in the presence of a base like cesium carbonate. The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carbonitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, potassium cyanide, bases like cesium carbonate.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)quinoline-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carbonitrile depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carbonitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(Trifluoromethyl)quinoline: Lacks the carbonitrile group, which may affect its biological activity and chemical reactivity.
8-(Trifluoromethyl)quinoline: The trifluoromethyl group is positioned differently, potentially altering its properties.
Quinoline-8-carbonitrile: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.
Uniqueness: 3-(Trifluoromethyl)quinoline-8-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential as a pharmacophore in drug design.
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-4-7-2-1-3-8(5-15)10(7)16-6-9/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIBPQBOXDRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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